molecular formula C9H9BrFNO B8031126 3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine

3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine

Cat. No.: B8031126
M. Wt: 246.08 g/mol
InChI Key: NJVZHVHKUAEMIS-UHFFFAOYSA-N
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Description

3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the third position, a cyclopropylmethoxy group at the sixth position, and a fluorine atom at the second position on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine can be achieved through several synthetic routes. One common method involves the bromination of 6-(cyclopropylmethoxy)-2-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other proteins to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist .

The molecular targets and pathways involved in the compound’s mechanism of action are typically identified through biochemical assays, molecular docking studies, and other experimental techniques .

Comparison with Similar Compounds

3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine can be compared with other halogenated pyridines and related compounds, such as:

The uniqueness of this compound lies in the combination of its substituents, which imparts distinct properties and makes it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-bromo-6-(cyclopropylmethoxy)-2-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c10-7-3-4-8(12-9(7)11)13-5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVZHVHKUAEMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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